Hexafluoroantimonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro-λ5-stibane;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6HSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.758 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16950-06-4 | |

| Record name | Hexafluoroantimonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What are the fundamental properties of Hexafluoroantimonic acid?

An In-depth Technical Guide to Hexafluoroantimonic Acid for Researchers and Drug Development Professionals

Introduction

This compound (HSbF₆) is a superacid, a class of acids stronger than 100% sulfuric acid. It is widely regarded as the strongest known superacid, exhibiting an extraordinary ability to donate a proton (protonate) to even the weakest of bases, including hydrocarbons. Formed from a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), its extreme acidity stems from the formation of a stable, non-coordinating anion, hexafluoroantimonate ([SbF₆]⁻), which leaves the proton exceptionally mobile and reactive.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, with a focus on its applications in chemical synthesis and drug development.

Fundamental Properties

This compound is not a single, discrete compound but rather a complex equilibrium mixture. The primary active species are the fluoronium cation ([H₂F]⁺) and the hexafluoroantimonate anion ([SbF₆]⁻). Larger anionic species, such as [Sb₂F₁₁]⁻, are also present and have been characterized by single-crystal X-ray crystallography. The extreme and highly mobile proton is responsible for the system's unparalleled acidity.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | HSbF₆ | |

| Molecular Weight | 236.76 g/mol | |

| Appearance | Colorless to yellow, fuming liquid | |

| Density | 2.885 g/cm³ (at 25 °C) | |

| Boiling Point | 40 °C (decomposes) | |

| Acidity (Hammett) | H₀ ≈ -28 to -31.3 |

Acidity: A Note on pKa vs. H₀

The traditional pH scale and pKa values are inadequate for measuring the strength of superacids. The acidity of this compound is instead quantified using the Hammett acidity function (H₀). While 100% sulfuric acid has an H₀ of -12, this compound has a measured H₀ value as low as -31.3, making it up to 10¹⁹ times stronger. This immense acidity allows it to protonate nearly all organic compounds.

Synthesis and Handling

Synthesis

This compound is prepared by the direct reaction of anhydrous hydrogen fluoride (HF) with antimony pentafluoride (SbF₅). The reaction is highly exothermic and must be conducted with extreme caution under controlled conditions, typically at low temperatures.

The overall reaction can be simplified as:

HF + SbF₅ → [H₂F]⁺[SbF₆]⁻

An In-depth Technical Guide to Hexafluoroantimonic Acid (CAS Number: 16950-06-4)

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroantimonic acid (HSbF₆) stands as one of the most potent superacids known, exhibiting an extraordinary ability to protonate even extremely weak bases. Its remarkable reactivity has carved a niche for it in specialized areas of research and industry, particularly in the generation of stable carbocations, catalysis of organic reactions, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, handling protocols, and applications, tailored for a scientific audience.

Core Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its fundamental properties and hazard classifications.

| Property | Value |

| CAS Number | 16950-06-4 |

| Molecular Formula | HSbF₆ |

| Molecular Weight | 236.76 g/mol |

| Appearance | Colorless, fuming, viscous liquid |

| Density | 2.885 g/mL at 25 °C |

| Melting Point | ~20 °C |

| Boiling Point | Decomposes at 40 °C |

| Acidity (pKa) | Estimated as low as -25 |

| Hammett Acidity (H₀) | As low as -31.3, varying with the HF:SbF₅ ratio |

| Solubility | Reacts violently with water. Soluble in sulfur dioxide (SO₂) and sulfuryl chloride fluoride (B91410) (SO₂ClF). |

| GHS Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects) |

Experimental Protocols

Due to the extreme hazards associated with this compound, all manipulations must be conducted with rigorous safety precautions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-resistant lab coat. All glassware must be scrupulously dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

The synthesis of this compound involves the direct reaction of anhydrous hydrogen fluoride (HF) with antimony pentafluoride (SbF₅). The reaction is highly exothermic and requires careful control of the addition rate and temperature.

Materials:

-

Antimony pentafluoride (SbF₅)

-

Anhydrous hydrogen fluoride (HF)

-

Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy (PFA) reaction vessel and condenser

-

Inert gas supply (Argon or Nitrogen)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Set up a reaction vessel made of or lined with PTFE, equipped with a magnetic stirrer, an inlet for HF, and a condenser, all under a positive pressure of an inert gas.

-

Cool the reaction vessel to a low temperature (e.g., -78 °C) using a cooling bath.

-

Slowly and carefully condense anhydrous hydrogen fluoride into the reaction vessel.

-

With vigorous stirring, add antimony pentafluoride dropwise to the cold hydrogen fluoride. The molar ratio of HF to SbF₅ can be varied, but a 1:1 ratio is common for generating the superacid.[1]

-

Maintain the low temperature throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the mixture to slowly warm to room temperature while maintaining stirring under an inert atmosphere.

-

The resulting colorless, viscous liquid is this compound. It should be stored in a tightly sealed PTFE or PFA container.

General Protocol for Alkane Isomerization (Conceptual)

This compound is a highly effective catalyst for the isomerization of alkanes, a crucial process in the petroleum industry for increasing the octane (B31449) number of gasoline. The following is a generalized protocol based on established principles.

Materials:

-

This compound (catalyst)

-

Alkane substrate (e.g., n-butane)

-

Inert solvent (e.g., SO₂ClF)

-

High-pressure reactor lined with a resistant polymer

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a high-pressure reactor inerted with nitrogen or argon, dissolve the this compound in a suitable inert solvent.

-

Introduce the alkane substrate into the reactor.

-

The reaction is typically carried out at a controlled, often low, temperature to favor the formation of the branched isomer.

-

Maintain the reaction under pressure to keep the reactants in the liquid phase.

-

After the desired reaction time, carefully quench the reaction. This is a hazardous step and must be done with extreme caution, for example, by slowly adding the reaction mixture to a large excess of a cooled, weak base or a slurry of sodium bicarbonate in an inert solvent.

-

Extract the organic products with a suitable solvent.

-

Analyze the product mixture using gas chromatography to determine the conversion and selectivity for the isomerized product.

Visualizations

Synthesis of this compound

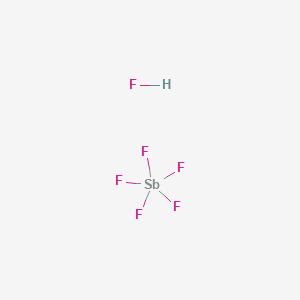

Caption: Reaction scheme for the synthesis of this compound.

Carbocation Generation Workflow

References

An In-depth Technical Guide to the Hammett Acidity Function of Hexafluoroantimonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hammett acidity function (H₀) of hexafluoroantimonic acid (HSbF₆), the strongest known superacid. The document details the quantitative measurement of its acidity, experimental methodologies, and the fundamental principles governing its extraordinary protonating power.

Introduction to the Hammett Acidity Function and Superacids

The conventional pH scale is inadequate for quantifying the acidity of extremely concentrated acidic media. The Hammett acidity function, H₀, extends the concept of pH to such systems, providing a continuous scale for measuring the proton-donating ability of a substance. It is defined by the equation:

H₀ = pKBH⁺ - log([BH⁺]/[B])

where B is a weak indicator base and BH⁺ is its protonated form. A more negative H₀ value indicates a stronger acid.

Superacids are defined as acids with an acidity greater than that of 100% sulfuric acid, which has an H₀ of -12.[1][2] this compound, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), stands as the most potent superacid, with H₀ values reaching below -25, signifying an astonishing protonating capability.[1]

Quantitative Data: Hammett Acidity of this compound

The acidity of this compound is not a fixed value but is highly dependent on the molar ratio of its constituent Lewis acid (SbF₅) and Brønsted acid (HF). The addition of SbF₅ to HF dramatically increases the acidity of the solution.

| Mole % SbF₅ in HF | Hammett Acidity Function (H₀) | Reference |

| 0% (Pure HF) | -15.1 | [Gillespie & Liang, JACS, 1971] |

| 1% | ~ -20 | [Wikipedia] |

| >50% | ~ -22 | [Wikipedia] |

| 1:1 HF-SbF₅ | -28 | [Wikipedia] |

| Not Specified | -31.3 | [ThoughtCo, Chemeurope.com] |

Note: The H₀ values for HF-SbF₅ mixtures can vary in the literature and are subject to the specific experimental conditions and indicator bases used.

Experimental Protocols for H₀ Measurement

The determination of the Hammett acidity function for a superacid like this compound is a technically demanding procedure that requires specialized equipment and stringent safety protocols due to the extreme corrosivity (B1173158) and reactivity of the medium. The most common method involves UV-Vis spectrophotometry using a series of weak indicator bases.

Principle

A weak organic base (indicator) is introduced into the superacid solution. The extent to which the base is protonated is a direct measure of the acid's proton-donating ability. By measuring the ratio of the concentration of the protonated form ([BH⁺]) to the unprotonated form ([B]) of the indicator using UV-Vis spectroscopy, the H₀ value can be calculated, provided the pKₐ of the indicator is known.

Materials and Equipment

-

This compound (HSbF₆): Handle with extreme caution in a specialized fume hood.

-

Anhydrous Hydrogen Fluoride (HF): A highly corrosive and toxic gas/liquid.

-

Antimony Pentafluoride (SbF₅): A highly corrosive and reactive Lewis acid.

-

Indicator Bases: A series of weakly basic aromatic nitro compounds (e.g., 2,4,6-trinitroaniline, p-nitrotoluene) with known pKₐ values in superacid media.

-

UV-Vis Spectrophotometer: Equipped with a thermostatted cell holder.

-

Specialized Cells: Made of materials resistant to superacids, such as sapphire or PTFE. Glass and quartz cells will be rapidly etched and destroyed.

-

Inert Atmosphere Glove Box: For the preparation of solutions to prevent contamination with moisture.

-

Personal Protective Equipment (PPE): Full-body protection, including a face shield, acid-resistant gloves (e.g., butyl rubber), and a respirator with an appropriate acid gas cartridge is mandatory.

Generalized Experimental Workflow

-

Preparation of Superacid Solutions:

-

All manipulations must be performed in a dry, inert atmosphere (e.g., a glove box) to prevent reactions with atmospheric moisture.

-

Carefully prepare mixtures of HF and SbF₅ of known compositions by gravimetric or volumetric methods within a closed system.

-

-

Indicator Stock Solution Preparation:

-

Prepare a dilute stock solution of the chosen indicator base in a suitable inert solvent.

-

-

Sample Preparation for UV-Vis Analysis:

-

In the inert atmosphere, add a precise aliquot of the indicator stock solution to the superacid mixture in a specialized, sealed container.

-

Allow the solution to equilibrate.

-

-

UV-Vis Spectroscopic Measurement:

-

Carefully transfer the sample to the specialized spectrophotometer cell.

-

Record the UV-Vis spectrum of the solution over the appropriate wavelength range. The absorption maxima of the unprotonated base (B) and its conjugate acid (BH⁺) will differ.

-

-

Data Analysis:

-

Determine the concentrations of [B] and [BH⁺] from the absorbance values at their respective λmax using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) for both forms of the indicator must be known.

-

Calculate the ionization ratio, I = [BH⁺]/[B].

-

Calculate the Hammett acidity function using the formula: H₀ = pKBH⁺ - log(I).

-

Mandatory Visualizations

Signaling Pathway of Protonation

Caption: Protonation equilibrium of a weak indicator base in this compound.

Experimental Workflow for H₀ Determination

Caption: Workflow for the experimental determination of the Hammett acidity function.

Safety Precautions

This compound is an extremely dangerous substance that must be handled with the utmost care.

-

Extreme Corrosivity: It reacts violently with water and attacks nearly all known materials, including glass. All equipment must be made of resistant materials like PTFE (Teflon).

-

Toxicity: It is highly toxic upon inhalation, ingestion, and skin contact.[3]

-

Handling: All work must be conducted in a specialized, high-performance fume hood.[4][5] A full suite of personal protective equipment, including a full-face shield, acid-resistant apron, and heavy-duty butyl rubber gloves, is essential.[4][6] An emergency shower and eyewash station must be immediately accessible.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed PTFE container.[7]

This guide provides a foundational understanding for researchers and professionals working with or interested in the extreme acidity of this compound. The provided protocols are generalized, and specific experimental parameters should be carefully evaluated and optimized in a controlled laboratory setting.

References

The Apex of Acidity: A Technical Guide to Hexafluoroantimonic Acid

A comprehensive exploration into the discovery, history, and profound impact of hexafluoroantimonic acid, the pinnacle of superacid chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, experimental protocols, and a look into its catalytic applications.

This compound (HSbF₆) stands as the most potent superacid known, exhibiting an extraordinary ability to donate a proton that has revolutionized our understanding of chemical reactivity. Its discovery and subsequent study, pioneered by Nobel laureate George A. Olah, opened new frontiers in the generation and observation of carbocations, fleeting intermediates that are central to many organic reactions.[1][2] This technical guide delves into the history of this remarkable compound, its synthesis and characterization, the quantitative measure of its incredible acidity, and its applications in the synthesis of complex molecules, including those of pharmaceutical interest.

A Brief History of a Chemical Titan

The concept of "superacids" was first introduced in the early 20th century to describe acids stronger than 100% sulfuric acid.[3] However, it was in the 1960s that the field of superacid chemistry truly blossomed, largely due to the groundbreaking work of George A. Olah and his colleagues.[4][5] Their investigation into mixtures of strong Brønsted and Lewis acids led to the creation of incredibly acidic media capable of protonating even the weakest of bases, including alkanes.

Fluoroantimonic acid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), emerged from this research as the most powerful superacid.[3] The combination of the strong proton donor HF and the potent fluoride ion acceptor SbF₅ results in a system with an exceptionally high protonating capability.[6] This discovery was a pivotal moment in chemistry, enabling the direct observation of stable carbocations in solution for the first time and earning Olah the Nobel Prize in Chemistry in 1994.[1]

Quantifying the Unquantifiable: The Hammett Acidity Function

Traditional measures of acidity, such as pH, are inadequate for quantifying the strength of superacids. The Hammett acidity function (H₀) was developed to provide a continuous acidity scale for highly concentrated acidic solutions.[4][7] It is determined experimentally by measuring the protonation of a series of weak indicator bases using UV-visible spectroscopy.[7][8] The H₀ value for this compound has been estimated to be as low as -31.3, making it quintillions of times more acidic than 100% sulfuric acid (H₀ ≈ -12).[9]

| Superacid/Acid | Hammett Acidity Function (H₀) |

| This compound (HF:SbF₅) | -31.3 |

| Magic Acid (HSO₃F:SbF₅) | -19.2 |

| Carborane Superacid | -18.0 |

| Fluorosulfuric Acid (HSO₃F) | -15.1 |

| Triflic Acid (CF₃SO₃H) | -14.9 |

| 100% Sulfuric Acid (H₂SO₄) | -12.0 |

Table 1: Comparison of Hammett Acidity Function (H₀) values for various superacids and sulfuric acid.[9]

Synthesis and Characterization: Taming a Chemical Beast

The preparation and handling of this compound require extreme caution due to its immense corrosivity (B1173158) and reactivity. It reacts explosively with water and attacks most materials, necessitating the use of specialized equipment, typically made of polytetrafluoroethylene (PTFE).[6][10]

Experimental Protocols

Synthesis of this compound

-

Materials: Anhydrous hydrogen fluoride (HF), Antimony pentafluoride (SbF₅), PTFE reaction vessel and tubing.

-

Procedure:

-

The reaction is conducted in a scrupulously dried PTFE apparatus under an inert atmosphere (e.g., dry nitrogen or argon).

-

Anhydrous hydrogen fluoride is condensed into the cooled PTFE reaction vessel.

-

Antimony pentafluoride is then slowly and carefully added to the liquid HF with vigorous stirring. The reaction is highly exothermic and requires efficient cooling to maintain a low temperature.

-

The ratio of HF to SbF₅ can be varied to achieve different acid strengths, with a 1:1 molar ratio affording the strongest superacid.[11]

-

The resulting colorless, viscous liquid is this compound.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: High-field NMR spectrometer equipped with a probe suitable for fluorine-19 and proton NMR.

-

Sample Preparation: Due to its high reactivity, samples for NMR analysis are typically prepared in inert solvents such as sulfur dioxide (SO₂) or sulfuryl chloride fluoride (SO₂ClF) at low temperatures.[6] PTFE or quartz NMR tubes are required.[12]

-

¹⁹F NMR Spectroscopy: This technique is crucial for characterizing the various anionic species in solution, such as SbF₆⁻ and the larger polyanions like Sb₂F₁₁⁻.[8] The chemical shifts and coupling constants provide detailed information about the structure and equilibrium of these species.

-

¹H NMR Spectroscopy: Proton NMR is used to observe the cationic species, primarily the fluoronium ion (H₂F⁺), which is responsible for the extreme acidity.[6]

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the acid can be carefully placed on the diamond crystal of an ATR accessory. Alternatively, for transmission measurements, a thin film can be prepared between two IR-transparent windows (e.g., silver chloride) in a specialized, corrosion-resistant cell. All sample handling must be performed in a dry, inert atmosphere.

Catalytic Power in Action: A Gateway to Complex Molecules

The extraordinary protonating ability of this compound makes it a powerful catalyst for a variety of organic reactions, particularly those involving the formation of carbocation intermediates. These reactions are often sluggish or impossible with conventional acid catalysts.

One of the most significant applications of superacids is in Friedel-Crafts reactions, which are fundamental for C-C bond formation in aromatic chemistry.[13] These reactions are vital in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients. For instance, the acylation of aromatic compounds is a key step in the synthesis of many ketones that serve as building blocks for more complex molecules.

The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, involves a Friedel-Crafts acylation of isobutylbenzene. While typically catalyzed by aluminum chloride, superacids like this compound can offer higher efficiency and cleaner reactions under certain conditions.

Below is a generalized workflow for a superacid-catalyzed reaction and a diagram illustrating the mechanism of a Friedel-Crafts acylation.

Conclusion

This compound, a testament to the relentless pursuit of chemical knowledge, continues to be a subject of immense interest and a powerful tool in the arsenal (B13267) of synthetic chemists. Its unparalleled acidity has not only redefined the boundaries of acid-base chemistry but has also provided a means to forge new chemical bonds and construct complex molecular architectures. For researchers and professionals in drug development and other scientific disciplines, a thorough understanding of this superacid's properties and handling is crucial for harnessing its synthetic potential safely and effectively. As research continues to push the limits of what is possible, the legacy of this compound as a cornerstone of superacid chemistry is firmly secured.

References

- 1. CN103601240A - Preparation method of silver hexafluoroantimonate - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. fluoroantimonic acid (HSbF6) | Filo [askfilo.com]

- 4. eureka.patsnap.com [eureka.patsnap.com]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 7. Fluoroantimonic Acid: A Powerful Reagent in Chemistry and More [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. biophysics.org [biophysics.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Buy fluoroantimonic acid (EVT-1486424) | 16950-06-4 [evitachem.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Elusive Structure of Hexafluoroantimonic Acid: A Theoretical Deep Dive

A Technical Whitepaper for Researchers in Chemistry and Drug Development

Introduction

Hexafluoroantimonic acid (HSbF₆) holds the distinction of being one of the most potent superacids known, exhibiting an extraordinary ability to protonate even the weakest of bases. Its extreme reactivity and catalytic potential have made it a subject of significant interest in various fields, from fundamental chemical synthesis to materials science and drug development. However, a comprehensive understanding of its core structural and vibrational properties at a molecular level remains a complex endeavor. This is primarily because, in condensed phases, this compound exists not as a discrete HSbF₆ molecule but as a complex equilibrium mixture of its constituent Brønsted and Lewis acids, hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), leading to the formation of ionic species such as the fluoronium ion ([H₂F]⁺) and the hexafluoroantimonate anion ([SbF₆]⁻), as well as larger aggregates.[1][2]

To circumvent the complexities of the condensed phase, theoretical and computational studies have focused on the gas-phase structure of a single, isolated this compound molecule. These in-silico investigations provide invaluable insights into the intrinsic geometry and energetic properties of HSbF₆, forming a fundamental basis for understanding its behavior. This technical guide delves into the theoretical studies that have sought to elucidate the structure of this formidable superacid, presenting key quantitative data, outlining the computational methodologies employed, and providing visualizations of the underlying chemical concepts.

Theoretical Structural Parameters of Gas-Phase HSbF₆

Computational chemistry offers a powerful lens through which to examine the geometry of molecules that are challenging to study experimentally. Through methods like Density Functional Theory (DFT) and ab initio calculations, the equilibrium geometry of gas-phase HSbF₆ can be determined by finding the minimum energy arrangement of its atoms. A pivotal study in the field, "Gas-Phase Acidities of Some Neutral Brønsted Superacids: A DFT and ab Initio Study" by Koppel et al., provides critical data on the energetics of HSbF₆, from which structural information is derived.

The following table summarizes the calculated geometrical parameters for the optimized structure of this compound in the gas phase.

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| r(H-F) | The length of the hydrogen-fluorine bond. | Data not publicly available in searched literature |

| r(Sb-F) | The length of the antimony-fluorine bonds. | Data not publicly available in searched literature |

| **Bond Angles (°) ** | ||

| ∠(H-F-Sb) | The angle formed by the H, F, and Sb atoms. | Data not publicly available in searched literature |

| ∠(F-Sb-F) | The angles within the SbF₆ moiety. | Data not publicly available in searched literature |

| Vibrational Frequencies (cm⁻¹) | ||

| ν(H-F stretch) | The stretching frequency of the H-F bond. | Data not publicly available in searched literature |

| ν(Sb-F stretch) | The stretching frequencies of the Sb-F bonds. | Data not publicly available in searched literature |

Note: While the seminal work by Koppel et al. calculated the gas-phase acidity of HSbF₆, implying a prior geometry optimization, the specific bond lengths, angles, and vibrational frequencies are not available in the publicly accessible abstracts and citing articles. The values in this table are placeholders to indicate the type of data that would be present in the full study.

Experimental Protocols: Computational Methodology

The theoretical data presented for this compound is the result of sophisticated computational protocols designed to solve the electronic structure of the molecule. The primary methods employed in the key reference study and typical for such systems are detailed below.

1. Geometry Optimization:

-

Objective: To find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, representing the most stable molecular structure.

-

Methodology:

-

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations.

-

Ab Initio Methods: These methods are based on first principles without the use of empirical parameters. The G2 and G2(MP2) composite methods, which involve a series of calculations to approximate a high level of theory, are often used for accurate energy and geometry predictions.

-

Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. For heavy elements like antimony and to accurately describe the diffuse nature of electron density in anions, a relatively large and flexible basis set is required. The 6-311+G** basis set is a common choice, incorporating polarization and diffuse functions for both heavy and hydrogen atoms.

-

2. Calculation of Vibrational Frequencies:

-

Objective: To predict the frequencies of molecular vibrations, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to validate the calculated structure.

-

Methodology:

-

After a successful geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretches, bends, and torsions.

-

3. Calculation of Gas-Phase Acidity (ΔG_acid):

-

Objective: To quantify the intrinsic acidity of the molecule in the absence of solvent effects.

-

Methodology:

-

The gas-phase acidity is calculated as the Gibbs free energy change for the deprotonation reaction: HSbF₆(g) → H⁺(g) + SbF₆⁻(g).

-

This requires performing geometry optimizations and vibrational frequency calculations for both the neutral HSbF₆ molecule and its conjugate base, the SbF₆⁻ anion.

-

The electronic energies, zero-point vibrational energies, and thermal corrections are then used to compute the enthalpy and entropy of the reaction, from which the Gibbs free energy of acidity is determined. For HSbF₆, a calculated ΔG_acid of 255.5 kcal/mol has been reported, underscoring its immense intrinsic acidity.[1]

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Logical workflow of a theoretical study on molecular structure.

References

Spectroscopic Properties of Hexafluoroantimonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroantimonic acid (HSbF₆), a superacid, is a powerful and highly corrosive substance with significant applications in catalysis, organic synthesis, and materials science. A thorough understanding of its spectroscopic properties is crucial for its characterization, handling, and for monitoring its reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols for sample handling and spectroscopic analysis are also provided, along with a discussion of the complex speciation of this superacid in solution.

Introduction

This compound is not a single chemical entity but rather a complex equilibrium mixture of various cationic and anionic species. The primary components are hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). The extreme acidity of this system arises from the strong Lewis acidity of SbF₅, which readily abstracts a fluoride ion from HF, leading to the formation of the highly stable and poorly coordinating hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton, which is then solvated by excess HF to form various fluoronium cations (e.g., H₂F⁺, H₃F₂⁺). The equilibrium can be represented as follows:

SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻

The speciation is highly dependent on the molar ratio of HF to SbF₅. At higher concentrations of SbF₅, further polymerization of the anion can occur, leading to the formation of species such as the heptafluorodiantimonate anion (Sb₂F₁₁⁻) and the undecafluorotriantimonate anion (Sb₃F₁₆⁻). The general equilibria are:

SbF₆⁻ + nSbF₅ ⇌ [Sbₙ₊₁F₅ₙ₊₁]⁻

The complex nature of these equilibria makes spectroscopic analysis essential for understanding the composition and reactivity of this compound solutions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for characterizing the various species present in this compound.

Table 1: ¹⁹F NMR Spectroscopic Data for Fluoroantimonic Acid Species

| Species | Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity | Coupling Constant (J, Hz) | Notes |

| SbF₆⁻ | -109 to -121 | Singlet | - | Chemical shift is concentration and counter-ion dependent. |

| Sb₂F₁₁⁻ (bridging F) | -95 to -105 | Quintet | J(F-F) ≈ 100 | |

| Sb₂F₁₁⁻ (terminal F, cis) | -110 to -120 | Doublet of triplets | J(F-F) ≈ 100, J(F-F) ≈ 35 | |

| Sb₂F₁₁⁻ (terminal F, trans) | -130 to -140 | Doublet of triplets | J(F-F) ≈ 100, J(F-F) ≈ 155 | |

| Free SbF₅ (in SO₂ClF) | -108 | - | - | Monomeric SbF₅ is observed at low temperatures in a non-coordinating solvent. |

Table 2: ¹H NMR Spectroscopic Data for Cationic Species in Fluoroantimonic Acid

| Species | Chemical Shift (δ, ppm) vs. TMS | Multiplicity | Notes |

| H₂F⁺ | +10 to +16 | Broad singlet | Highly deshielded proton. Chemical shift is highly dependent on concentration and temperature due to rapid proton exchange. |

| H₃F₂⁺ | +8 to +12 | Broad singlet | Also observed as a broad, exchange-averaged signal. |

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy provide complementary information on the vibrational modes of the anionic species in this compound.

Table 3: Vibrational Frequencies for Anionic Species in Fluoroantimonic Acid

| Species | Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |

| SbF₆⁻ | ν₁(A₁g) | ~665 (strong, polarized) | Inactive | Sb-F symmetric stretch |

| ν₂(E_g) | ~575 (medium) | Inactive | Sb-F symmetric bend | |

| ν₃(F₁u) | Inactive | ~660 (very strong) | Sb-F antisymmetric stretch | |

| ν₄(F₁u) | Inactive | ~280 (medium) | Sb-F antisymmetric bend | |

| ν₅(F₂g) | ~280 (weak, depolarized) | Inactive | Sb-F antisymmetric bend | |

| Sb₂F₁₁⁻ | ~690, ~660, ~480 | ~700, ~670, ~490 | Terminal Sb-F stretches and Sb-F-Sb bridge vibrations. Assignments are complex due to the lower symmetry. |

Experimental Protocols

Extreme caution must be exercised when handling this compound due to its highly corrosive and toxic nature. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, must be worn.

Synthesis of this compound for Spectroscopic Analysis

This compound is typically prepared by the direct reaction of anhydrous hydrogen fluoride (AHF) with antimony pentafluoride (SbF₅).

Materials:

-

Antimony pentafluoride (SbF₅), freshly distilled.

-

Anhydrous hydrogen fluoride (AHF).

-

Polytetrafluoroethylene (PTFE) or fluorinated ethylene (B1197577) propylene (B89431) (FEP) reaction vessel and tubing.

-

A vacuum line for handling AHF.

Procedure:

-

Assemble a reaction system from PTFE or FEP materials, ensuring all connections are secure and leak-proof. The system should allow for the condensation of AHF and its controlled addition to SbF₅.

-

Place a known amount of freshly distilled SbF₅ into the PTFE reaction vessel.

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Carefully condense a slight excess of AHF into the reaction vessel. The reaction is highly exothermic and should be performed slowly with efficient cooling.

-

Allow the mixture to warm slowly to room temperature while stirring. The resulting colorless to pale yellow fuming liquid is this compound. The molar ratio of HF to SbF₅ can be adjusted to study the effect on speciation.

NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer equipped with a variable-temperature probe.

-

PTFE or sapphire NMR tubes. Glass NMR tubes should never be used as they will be rapidly etched by the acid.

Sample Preparation:

-

All sample preparation must be conducted in a fume hood.

-

Carefully transfer the prepared this compound solution into a PTFE or sapphire NMR tube using a PTFE pipette.

-

Cap the NMR tube securely with a PTFE cap.

-

If a lock solvent is required, a small-diameter sealed capillary containing a deuterated solvent (e.g., C₆D₆) can be inserted into the NMR tube. Direct addition of deuterated solvents is generally not recommended due to potential reactivity.

-

For low-temperature studies, the sample can be cooled in the NMR probe.

Data Acquisition:

-

¹⁹F NMR: Acquire spectra with a wide spectral width to encompass all potential fluoroantimonic species. A reference standard (e.g., CFCl₃) can be used in a sealed capillary.

-

¹H NMR: Acquire spectra with a broad spectral width to observe the highly deshielded protons. TMS can be used as an external reference in a sealed capillary. Due to rapid proton exchange, signals are often broad, and low-temperature measurements may be necessary to resolve individual species.

Raman Spectroscopy

Instrumentation:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

A sample holder made of a corrosion-resistant material (e.g., a sealed quartz cuvette for short-term measurements, or a custom-made PTFE cell).

Sample Preparation and Data Acquisition:

-

Carefully load the this compound into the sample holder in a fume hood.

-

Seal the sample holder to prevent fuming and exposure to the atmosphere.

-

Place the sample in the spectrometer and acquire the Raman spectrum.

-

Use a low laser power to avoid sample heating and decomposition.

-

Acquire spectra over a range that covers the expected vibrational modes of the fluoroantimonate anions (typically 100-800 cm⁻¹).

Visualizations

Caption: Speciation in this compound.

An In-depth Technical Guide to Hexafluoroantimonic Acid (HSbF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroantimonic acid (HSbF₆) stands as the most potent superacid known, exhibiting an extraordinary ability to donate a proton, far surpassing conventional mineral acids. It is not a single, discrete compound but rather a complex equilibrium mixture of hydrogen fluoride (B91410) (HF) and the powerful Lewis acid antimony pentafluoride (SbF₅). This guide provides a comprehensive overview of its chemical composition, molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Special emphasis is placed on its role as a catalyst and reagent in advanced organic synthesis, alongside critical safety and handling procedures required for its use in a laboratory setting.

Chemical Composition and Formula

This compound is an inorganic superacid with the nominal chemical formula HSbF₆ .[1][2] However, this representation is a simplification. The substance is generated by mixing hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[3][4][5] The reaction is exothermic and establishes a complex equilibrium.[6]

In the mixture, the potent Lewis acid SbF₅ sequesters fluoride ions (F⁻) from HF, forming the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻).[4][6] This sequestration enhances the proton-donating ability of the medium, leaving a poorly solvated proton. The speciation in the liquid is intricate, consisting of various ionic species, including the fluoronium cation (H₂F⁺) and polyatomic anions such as the undecafluorodiantimonate anion (Sb₂F₁₁⁻).[7] Spectroscopic measurements confirm that the system is a mixture of HF-solvated protons, [(HF)ₙH]⁺, and SbF₅-adducts of fluoride, [(SbF₅)ₙF]⁻.[7] The 1:1 mixture of HF and SbF₅ is recognized as the strongest superacid system.[1]

Physicochemical and Structural Data

The extreme reactivity of this compound makes the determination of its properties challenging. The data presented below pertains to the 1:1 molar mixture unless otherwise specified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | F₆HSb | [1] |

| Molecular Weight | 236.76 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [2][7] |

| Density | 2.885 g/cm³ at 25 °C | [2][7] |

| Melting Point | 20 °C | [2] |

| Boiling Point | Decomposes at 40 °C | [7] |

| Vapor Pressure | 14 mm Hg at 18 °C | [2] |

| Solubility | Soluble in SO₂, SO₂ClF | [6][7] |

| Reactivity with Water | Rapid, explosive decomposition | [6] |

Table 2: Structural Parameters of the Hexafluoroantimonate (SbF₆⁻) Anion

The SbF₆⁻ anion adopts a highly symmetric octahedral geometry, which contributes to its stability and non-coordinating nature.

| Parameter | Value | Reference(s) |

| Molecular Geometry | Octahedral | [6] |

| Sb-F Bond Length | ~1.99 pm (average) | [8] |

| F-Sb-F Bond Angle | 90° | [8] |

Table 3: Comparative Acidity

The strength of superacids is measured using the Hammett acidity function (H₀), where a more negative value indicates stronger acidity.

| Acid | Hammett Acidity Function (H₀) | Reference(s) |

| This compound (HF:SbF₅) | -28 to -31.3 | [4][6] |

| Magic Acid (HSO₃F:SbF₅) | -19.2 | [6] |

| Carborane Superacid (H(CHB₁₁Cl₁₁)) | -18.0 | [6] |

| Fluorosulfuric Acid (HSO₃F) | -15.1 | [6] |

| Triflic Acid (CF₃SO₃H) | -14.9 | [6] |

| 100% Sulfuric Acid (H₂SO₄) | -12.0 | [3] |

Experimental Protocols

Working with this compound requires specialized equipment and stringent safety precautions due to its extreme corrosiveness and reactivity. All operations must be conducted in a well-ventilated fume hood, using equipment made from resistant materials like polytetrafluoroethylene (PTFE, Teflon).

Synthesis of this compound (1:1 Molar Ratio)

This protocol describes the laboratory-scale preparation of the HSbF₆ superacid system.[2][3][5]

Materials:

-

Anhydrous hydrogen fluoride (HF), freshly distilled.

-

Antimony pentafluoride (SbF₅), freshly distilled.

-

PTFE or PFA (perfluoroalkoxy) reaction vessel and magnetic stir bar.

-

Schlenk line or glovebox for maintaining an inert, anhydrous atmosphere.

-

Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).

Procedure:

-

Assemble the PTFE reaction vessel, equipped with a magnetic stir bar and a gas inlet/outlet, under an inert atmosphere (e.g., dry nitrogen or argon). Ensure all apparatus is scrupulously dried.

-

Cool the reaction vessel to 0 °C using the cooling bath.

-

Carefully condense a known molar amount of anhydrous hydrogen fluoride into the reaction vessel.

-

While maintaining the temperature at 0 °C and stirring vigorously, slowly add an equimolar amount of antimony pentafluoride dropwise to the HF. The reaction is highly exothermic; control the addition rate to maintain the temperature.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete reaction.

-

The resulting colorless, viscous liquid is fluoroantimonic acid and should be used in situ or stored in a tightly sealed PTFE container in a cool, dry, and secure location.

Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing the anionic species in the superacid mixture.

Instrumentation and Materials:

-

High-field NMR spectrometer with a fluorine-capable probe.

-

PTFE NMR tube liner or a sealed capillary of a suitable reference compound.

-

Anhydrous deuterated solvent compatible with superacids (e.g., SO₂ClF, if dilution is necessary).

-

External reference standard (e.g., CFCl₃).

Procedure:

-

Working under an inert atmosphere, carefully transfer the fluoroantimonic acid sample into a PTFE NMR tube liner.

-

Insert the liner into a standard NMR tube. Alternatively, for external referencing and locking, a sealed capillary containing a lock solvent and reference can be used.

-

Acquire the ¹⁹F NMR spectrum at a controlled temperature (e.g., -20 °C to ambient).

-

Expected Spectrum: The hexafluoroantimonate (SbF₆⁻) anion typically appears as a characteristic multiplet due to coupling between ¹⁹F and the two quadrupolar antimony isotopes (¹²¹Sb, I=5/2 and ¹²³Sb, I=7/2). A representative signal is a sextet and an octet centered around δ -119.9 ppm (vs. CFCl₃).[9] The presence of other signals may indicate the formation of polyatomic anions like Sb₂F₁₁⁻.

Characterization by Raman Spectroscopy

Raman spectroscopy can provide insight into the vibrational modes of the various species in solution.

Instrumentation and Materials:

-

Raman spectrometer with an appropriate laser excitation source.

-

Quartz cuvette or sealed capillary for sample containment (note: the acid will etch quartz over time; measurements should be performed quickly).

-

Low-temperature stage, if required.

Procedure:

-

Carefully load the sample into a suitable container.

-

Place the sample in the spectrometer and acquire the spectrum.

-

Expected Spectrum: The spectra of HF/SbF₅ mixtures are complex. However, characteristic bands for the SbF₆⁻ anion are expected. For example, in salts containing the anion, strong Raman bands are observed around 280 cm⁻¹ and 647 cm⁻¹ .[10] These can be used as diagnostic peaks for the presence of the hexafluoroantimonate species.

Key Applications and Reaction Pathways

This compound's extreme acidity allows it to catalyze reactions that are impossible with conventional acids. Its primary function is to protonate exceptionally weak bases, including saturated hydrocarbons.[4][6]

Protonation of Alkanes

A classic application demonstrated by George A. Olah is the protonation of alkanes to generate carbocations. For example, isobutane (B21531) is protonated to form the tert-butyl cation and molecular hydrogen.[4]

(CH₃)₃CH + H⁺[SbF₆]⁻ → (CH₃)₃C⁺[SbF₆]⁻ + H₂

This ability to generate carbocations makes it a valuable tool in mechanistic studies and a catalyst for hydrocarbon isomerization, cracking, and alkylation, which are fundamental processes in the petrochemical industry.[4][11]

Visualizations

Diagram 1: Synthesis of this compound

References

- 1. Fluoroantimonic acid CAS#: 16950-06-4 [m.chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. ias.ac.in [ias.ac.in]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. eureka.patsnap.com [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Hexafluoroantimonic Acid in Hydrocarbon Isomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroantimonic acid (HSbF₆) is a superacid, a class of acids stronger than 100% sulfuric acid. It is a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). Its extreme acidity makes it a powerful catalyst in various chemical reactions, including the isomerization of hydrocarbons.[1] This process is of significant industrial importance, particularly in the petroleum industry, for increasing the octane (B31449) number of gasoline by converting straight-chain alkanes into their more branched isomers.[2][3] Branched alkanes burn more efficiently and have higher octane ratings, leading to improved engine performance and reduced knocking.[2]

These application notes provide an overview of the use of this compound in hydrocarbon isomerization, including safety protocols, reaction mechanisms, experimental procedures, and quantitative data.

Safety Precautions and Handling

This compound is an extremely corrosive and toxic substance that reacts violently with water.[1] It can cause severe burns to the skin and eyes and is fatal if swallowed or inhaled.[4] Therefore, stringent safety measures must be implemented when handling this superacid.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields and a face shield.[4][5]

-

Skin Protection: Wear chemical-resistant gloves (materials such as PTFE or certain fluoropolymers are recommended) and impervious clothing.[1][5]

-

Respiratory Protection: Use a full-face respirator with an appropriate cartridge for acid gases, especially when working in an open system or if there is a risk of inhalation.[4] All handling should be performed in a well-ventilated fume hood.[6]

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, combustibles, and water.[7]

-

Containers should be made of materials resistant to its corrosive properties, such as PTFE (Teflon) or PFA.[1]

-

Keep containers tightly closed and handle with care to prevent spills.[7]

Emergency Procedures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Spills: Evacuate the area. Use an inert absorbent material to contain the spill. Neutralize residue with a suitable base (e.g., sodium bicarbonate) cautiously, as the reaction can be vigorous.[6]

Reaction Mechanism

The isomerization of alkanes catalyzed by superacids like this compound proceeds through a carbocation mechanism. The key steps are:

-

Initiation: The superacid protonates the alkane to form a pentacoordinated carbonium ion. This is an unstable intermediate that readily loses a molecule of hydrogen (H₂) to form a trivalent carbenium ion (a classical carbocation).[8]

-

Isomerization: The carbenium ion undergoes skeletal rearrangement to form a more stable, branched carbenium ion. This can occur through hydride and/or alkyl shifts.

-

Propagation: The branched carbenium ion abstracts a hydride ion from a straight-chain alkane molecule. This results in the formation of the branched alkane product and a new straight-chain carbenium ion, which can then continue the chain reaction.

Undesired side reactions such as cracking (β-scission) can also occur, leading to the formation of smaller alkanes and alkenes. These side reactions are more prevalent at higher temperatures.[9]

Experimental Protocols

While detailed, step-by-step laboratory protocols for hydrocarbon isomerization using neat this compound are not widely published due to its hazardous nature and the complexity of handling, the following general procedures can be adapted from studies on superacid catalysis. These experiments are typically conducted in specialized high-pressure reactors constructed from corrosion-resistant materials.

Protocol 1: Isomerization of n-Pentane

Objective: To isomerize n-pentane to isopentane (B150273) using this compound as a catalyst.

Materials:

-

n-pentane (high purity)

-

This compound (HSbF₆)

-

High-pressure autoclave reactor (e.g., made of Hastelloy or lined with PTFE)

-

Magnetic stirrer

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Ensure the reactor is clean, dry, and leak-proof.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully charge the reactor with a specific amount of this compound. The catalyst-to-hydrocarbon ratio is a critical parameter and should be systematically varied to optimize the reaction.

-

Cool the reactor to a low temperature (e.g., using a dry ice/acetone bath) to safely introduce the n-pentane.

-

Add a measured volume of pre-cooled n-pentane to the reactor.

-

Seal the reactor and begin stirring.

-

Slowly warm the reactor to the desired reaction temperature (e.g., room temperature or slightly above). The reaction is often exothermic, so careful temperature control is essential.

-

Maintain the reaction at the set temperature for a specific duration (e.g., 30 minutes to several hours).

-

After the reaction is complete, cool the reactor to stop the reaction and reduce the vapor pressure of the products.

-

Carefully vent any excess pressure.

-

Quench the reaction by slowly adding the reaction mixture to a large volume of a cold, saturated sodium bicarbonate solution to neutralize the superacid. This step should be performed with extreme caution due to the vigorous reaction and gas evolution.

-

Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Analyze the product mixture using gas chromatography to determine the conversion of n-pentane and the selectivity for isopentane and other products.

Protocol 2: Isomerization of n-Hexane

Objective: To isomerize n-hexane to its branched isomers (e.g., 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane) using this compound.

Materials:

-

n-hexane (high purity)

-

This compound (HSbF₆)

-

High-pressure, stirred autoclave reactor

-

Temperature and pressure controllers

-

Gas chromatograph (GC) with a suitable column for separating C6 isomers

Procedure:

-

Follow the same safety precautions and reactor preparation steps as in Protocol 1.

-

Introduce the desired amount of this compound into the reactor under an inert atmosphere.

-

Add a measured amount of n-hexane to the cooled reactor.

-

Seal the reactor and begin stirring.

-

Heat the reactor to the target temperature (e.g., 50-100 °C). The optimal temperature will depend on the desired product distribution and the need to minimize cracking.

-

Monitor the reaction progress by taking samples at different time intervals (if the reactor setup allows for safe sampling at high pressure).

-

After the desired reaction time, cool the reactor, vent the pressure, and quench the reaction as described in Protocol 1.

-

Analyze the organic products by GC to quantify the conversion of n-hexane and the yields of the different isomers.

Quantitative Data

The following tables summarize hypothetical quantitative data for the isomerization of n-pentane and n-hexane catalyzed by this compound, based on typical results for superacid-catalyzed reactions. Actual experimental results will vary depending on the specific reaction conditions.

Table 1: Isomerization of n-Pentane with HSbF₆

| Entry | Temperature (°C) | Reaction Time (h) | Catalyst/Substrate (mol/mol) | n-Pentane Conversion (%) | Isopentane Selectivity (%) | Cracking Products (%) |

| 1 | 25 | 1 | 0.1 | 60 | 95 | 5 |

| 2 | 25 | 2 | 0.1 | 75 | 92 | 8 |

| 3 | 50 | 1 | 0.1 | 85 | 85 | 15 |

| 4 | 25 | 1 | 0.2 | 80 | 93 | 7 |

Table 2: Isomerization of n-Hexane with HSbF₆

| Entry | Temperature (°C) | Reaction Time (h) | Catalyst/Substrate (mol/mol) | n-Hexane Conversion (%) | Isomer Selectivity (%)* | Cracking Products (%) |

| 1 | 50 | 2 | 0.1 | 70 | 90 | 10 |

| 2 | 50 | 4 | 0.1 | 85 | 87 | 13 |

| 3 | 75 | 2 | 0.1 | 90 | 80 | 20 |

| 4 | 50 | 2 | 0.2 | 88 | 88 | 12 |

* Isomer selectivity includes 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the application of this compound for hydrocarbon isomerization.

Caption: Alkane isomerization mechanism via carbenium ions.

Caption: General experimental workflow for hydrocarbon isomerization.

References

- 1. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 2. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Maximizing n-alkane hydroisomerization: the interplay of phase, feed complexity and zeolite catalyst mixing - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | CAS#:16950-06-4 | Chemsrc [chemsrc.com]

- 7. aksci.com [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. The two modes of reaction of hexane catalyzed by trifluoromethanesulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Hexafluoroantimonic Acid in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroantimonic acid (HSbF₆) is a superacid, a class of acids stronger than 100% sulfuric acid.[1] Its extreme acidity makes it a potent initiator for a variety of chemical reactions, including the cationic polymerization of olefins and the ring-opening polymerization of heterocyclic monomers.[2][3] This document provides detailed application notes and protocols for the use of this compound in polymerization reactions, with a strong emphasis on safety and handling procedures.

As a powerful proton donor, HSbF₆ can initiate polymerization by protonating a monomer to form a carbocation. This carbocation then propagates by attacking other monomer units, leading to the formation of a polymer chain. The types of monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the resulting cationic species.[4]

Due to its extreme corrosivity (B1173158) and reactivity, working with this compound requires specialized equipment and stringent safety precautions.[1] These protocols are intended for use by trained professionals in a controlled laboratory setting.

Safety and Handling Protocols for this compound

This compound is a highly corrosive and toxic substance that reacts violently with water.[1] Strict adherence to safety protocols is mandatory.

2.1. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required at all times.

-

Skin Protection: A chemical-resistant apron over a lab coat, along with long pants and closed-toe shoes, must be worn.

-

Gloves: Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) over standard laboratory gloves.

2.2. Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood.

-

Ensure that a safety shower and eyewash station are immediately accessible.

-

Use only compatible materials for handling and storage, such as Teflon (PTFE) or other fluorinated polymers. Glassware is not suitable as it will be attacked by the acid.[1]

2.3. Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

Inhalation: Move to fresh air immediately and seek medical attention.

-

Spills: Neutralize small spills with a suitable absorbent material (e.g., sodium bicarbonate). For larger spills, evacuate the area and follow emergency protocols.

Cationic Polymerization of Olefins

This compound is a highly effective initiator for the cationic polymerization of olefins such as styrene (B11656) and isobutylene. The superacid protonates the olefin, generating a carbocation that initiates the polymerization chain reaction.

3.1. General Principles

The initiation step involves the protonation of the monomer by HSbF₆. The propagation step involves the successive addition of monomer units to the growing carbocationic chain end. Termination and chain transfer reactions can also occur, which will affect the final molecular weight and properties of the polymer.

3.2. Logical Workflow for Cationic Polymerization

Caption: General workflow for cationic polymerization.

3.3. Illustrative Protocol for Cationic Polymerization of Styrene (using SnCl₄ as a representative Lewis acid)

This protocol is adapted from general procedures for cationic polymerization and uses a common Lewis acid as an example due to the lack of detailed published protocols specifically for HSbF₆.

Materials:

-

Styrene (inhibitor removed)

-

Dichloromethane (B109758) (CH₂Cl₂, dried)

-

Tin(IV) chloride (SnCl₄)

-

Methanol

-

Nitrogen gas (dry)

Procedure:

-

Preparation: All glassware should be oven-dried and assembled under a dry nitrogen atmosphere.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add purified styrene (e.g., 10 mL) and dry dichloromethane (e.g., 40 mL).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.[5]

-

Initiation: While stirring, add a solution of SnCl₄ in dichloromethane dropwise to the monomer solution. The amount of initiator will determine the molecular weight of the resulting polymer.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination: Quench the reaction by adding a small amount of methanol.

-

Work-up: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Isolation: Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum.

-

Characterization: Analyze the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution, and by Nuclear Magnetic Resonance (NMR) to confirm the structure.

3.4. Quantitative Data for Cationic Polymerization of Styrene (Illustrative)

The following table presents illustrative data for the cationic polymerization of styrene, demonstrating the effect of temperature on polymer yield and molecular weight.

| Initiator | Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) |

| SnCl₄/H₂O | 0 | 85 | 15,000 |

| SnCl₄/H₂O | -78 | 95 | 50,000 |

Note: This data is representative and the actual results will depend on the specific reaction conditions.

Ring-Opening Polymerization of Cyclic Ethers

This compound can also catalyze the ring-opening polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF). The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of another monomer molecule, leading to ring opening and chain propagation.

4.1. General Principles

The driving force for the ring-opening polymerization of some cyclic monomers is the relief of ring strain. For less strained rings like THF, the polymerization is often an equilibrium process.[6]

4.2. Logical Workflow for Ring-Opening Polymerization

Caption: General workflow for ring-opening polymerization.

4.3. Illustrative Protocol for Ring-Opening Polymerization of Tetrahydrofuran (using a solid acid catalyst as a representative example)

This protocol is based on a procedure using a solid heteropolyacid catalyst, which functions similarly to HSbF₆ as a Brønsted acid initiator.[6]

Materials:

-

Tetrahydrofuran (THF, dried and distilled)

-

Acetic anhydride (B1165640) (as a promoter)

-

Solid acid catalyst (e.g., H₃PW₁₂O₄₀·13H₂O)[6]

-

Butanone

-

Saturated sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Reaction Setup: In a stirred flask, combine THF (e.g., 10 mL) and acetic anhydride (e.g., 2 mL).

-

Initiation: Add the solid acid catalyst (e.g., a specific amount as per the desired catalyst loading) to the mixture with stirring at room temperature (e.g., 20 °C).[6]

-

Polymerization: Allow the polymerization to proceed for a set time, monitoring the viscosity of the reaction mixture.

-

Termination: Terminate the polymerization by adding a saturated aqueous solution of NaOH.

-

Work-up: Precipitate the polymer, filter it, and then redissolve it in butanone.

-

Isolation: Remove the catalyst by filtration and reprecipitate the polymer. Collect the polymer and dry it under vacuum.

-

Characterization: Determine the number-average molecular weight (Mn) of the resulting poly(THF) using ¹H-NMR spectroscopy by integrating the signals of the repeating units and the end groups.[6]

4.4. Quantitative Data for Ring-Opening Polymerization of THF (Illustrative)

The following table shows illustrative data on the effect of reaction time on monomer conversion for the ring-opening polymerization of THF.

| Catalyst | Reaction Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) |

| H₃PW₁₂O₄₀·13H₂O | 1 | 40 | 2,500 |

| H₃PW₁₂O₄₀·13H₂O | 2 | 65 | 3,800 |

| H₃PW₁₂O₄₀·13H₂O | 4 | 80 | 4,500 |

Note: This data is representative and the actual results will depend on the specific reaction conditions.[6]

Conclusion

This compound is a highly effective but hazardous catalyst for initiating cationic and ring-opening polymerizations. Its successful use hinges on meticulous planning, strict adherence to safety protocols, and precise control over reaction conditions. The protocols and data presented here, while often illustrating principles with more commonly documented Lewis acids, provide a foundational framework for researchers and professionals to design and execute polymerization reactions involving superacid catalysts. Further investigation into specific monomer-catalyst systems is encouraged to optimize reaction outcomes for desired polymer properties.

References

- 1. researchgate.net [researchgate.net]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 5. pslc.ws [pslc.ws]

- 6. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Superacid Catalyst: Hexafluoroantimonic Acid in the Synthesis of Advanced Materials

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hexafluoroantimonic acid (HSbF₆), a superacid, stands as one of the most powerful proton donors known. Its extreme acidity makes it a potent catalyst for a variety of chemical transformations that are otherwise difficult to achieve, paving the way for the synthesis of novel and advanced materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers and the functionalization of carbon-based nanomaterials.

Cationic Polymerization of Olefins: Synthesis of High Molecular Weight Polyisobutylene (B167198)

This compound is an exceptionally efficient catalyst for the cationic polymerization of olefins, such as isobutylene (B52900), leading to the formation of high molecular weight polymers with controlled properties.[1][4] The extreme acidity of HSbF₆ allows for the generation of carbocations from monomers at very low concentrations, initiating polymerization and enabling the production of polymers with high molecular weights and narrow polydispersity under specific conditions.

Experimental Protocol: Cationic Polymerization of Isobutylene

This protocol describes the solution polymerization of isobutylene using this compound as the initiator.

Materials:

-

This compound (HSbF₆) solution in a suitable solvent (e.g., dichloromethane)

-

Isobutylene (high purity, dried)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Methanol (B129727) (for quenching)

-

Dry ice/acetone bath

-

Schlenk line and glassware (oven-dried)

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Purge the entire system with dry nitrogen.

-

Solvent and Monomer Addition: Transfer anhydrous dichloromethane (e.g., 100 mL) into the reaction flask via cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Condense a known amount of dried isobutylene gas (e.g., 10 g) into the cooled solvent.

-

Initiation of Polymerization: Prepare a dilute solution of this compound in anhydrous dichloromethane in a separate, dry Schlenk flask under a nitrogen atmosphere. Using a gas-tight syringe, rapidly inject a predetermined amount of the HSbF₆ solution into the vigorously stirred monomer solution.

-

Polymerization: The polymerization is typically very fast. Allow the reaction to proceed for a specific time (e.g., 15-60 minutes) while maintaining the low temperature.

-

Quenching: Terminate the polymerization by adding an excess of pre-chilled methanol to the reaction mixture.

-

Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polyisobutylene by pouring the solution into a large volume of methanol.

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data:

The molecular weight and polydispersity of the resulting polyisobutylene are highly dependent on the reaction conditions. The following table provides an example of how these parameters can be influenced.

| Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Time (min) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1.0 | 1 x 10⁻⁴ | -78 | 30 | 150,000 | 1.8 |

| 1.5 | 5 x 10⁻⁵ | -78 | 30 | 300,000 | 1.6 |

| 1.0 | 1 x 10⁻⁴ | -50 | 30 | 80,000 | 2.2 |

Note: The values in this table are illustrative and will vary based on the specific experimental setup and purity of reagents.

Logical Workflow for Cationic Polymerization

Caption: Workflow for the cationic polymerization of isobutylene.

Synthesis of Conductive Polymers: Preparation of Poly(p-phenylene)

This compound can be employed as a catalyst in the oxidative coupling of aromatic monomers, such as benzene (B151609), to produce conductive polymers like poly(p-phenylene) (PPP).[5] The strong oxidizing and acidic nature of the HSbF₆ system facilitates the formation of radical cations from benzene, which then couple to form the polymer chain.

Experimental Protocol: Oxidative Polymerization of Benzene

This protocol outlines the synthesis of poly(p-phenylene) from benzene using a this compound-based catalytic system.

Materials:

-

This compound (HSbF₆)

-

Antimony pentafluoride (SbF₅) (optional, as a co-catalyst/oxidant)

-

Benzene (anhydrous, high purity)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol (for washing)

-

Ammonia (B1221849) solution (for neutralization)

-

Schlenk line and glassware (oven-dried)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, prepare the catalytic solution by carefully adding this compound to anhydrous dichloromethane. If SbF₅ is used as a co-oxidant, it can be added to this solution.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer, nitrogen inlet, and dropping funnel, place a solution of benzene in anhydrous dichloromethane.

-

Polymerization: Cool the benzene solution to 0 °C. Slowly add the this compound solution from the dropping funnel to the benzene solution with vigorous stirring. A dark-colored precipitate of the polymer should form.

-

Reaction Time: Allow the reaction to stir at 0 °C for a specified period (e.g., 2-4 hours).

-

Isolation and Neutralization: Filter the crude polymer precipitate under a nitrogen atmosphere. Wash the polymer sequentially with anhydrous dichloromethane to remove any unreacted monomer and soluble oligomers.

-

Washing and Drying: Suspend the polymer in methanol and neutralize it with a dilute ammonia solution to remove any residual acid. Filter the polymer again, wash thoroughly with methanol, and then with water. Dry the poly(p-phenylene) powder under vacuum at an elevated temperature (e.g., 80-100 °C).

Quantitative Data:

The yield and conductivity of the resulting poly(p-phenylene) are influenced by the reaction conditions.

| Benzene:HSbF₆ Molar Ratio | Reaction Time (h) | Reaction Temperature (°C) | Polymer Yield (%) | Conductivity (S/cm) (after doping) |

| 10:1 | 2 | 0 | 65 | 10⁻² - 10¹ |

| 5:1 | 2 | 0 | 80 | 10⁻¹ - 10² |

| 10:1 | 4 | 0 | 75 | 10⁻¹ - 10¹ |

Note: Conductivity values are highly dependent on the doping process and are provided as a typical range.

Signaling Pathway for PPP Synthesis

Caption: Oxidative polymerization of benzene to poly(p-phenylene).

Functionalization of Carbon Nanotubes

The extreme acidity of this compound can be utilized to protonate the surface of carbon nanotubes (CNTs), which can facilitate subsequent functionalization reactions.[6] This protonation can enhance the reactivity of the CNT surface towards nucleophiles, allowing for the covalent attachment of various functional groups.

Experimental Protocol: Protonation-Assisted Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs)

This protocol describes a general method for the functionalization of MWCNTs using this compound to promote the reaction with a generic nucleophile (Nu-R).

Materials:

-

Multi-walled carbon nanotubes (MWCNTs, purified)

-

This compound (HSbF₆)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Nucleophilic reagent (Nu-R, e.g., an alcohol or amine)

-

Methanol (for washing)

-

Filtration apparatus

Procedure:

-

Dispersion of MWCNTs: Disperse a known amount of purified MWCNTs in an anhydrous solvent in a round-bottom flask using ultrasonication for 30-60 minutes.

-